2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with an ethoxy and fluorophenyl group. It is often used as a building block in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethoxy-4-fluorophenylboronic acid with a suitable boron source under specific conditions. One common method involves the use of a conventional sealed heating reactor, which provides a controlled environment for the reaction. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the dioxaborolane ring .
Chemical Reactions Analysis
2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions where the ethoxy or fluorophenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Scientific Research Applications
2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential in drug development, particularly in the design of boron-containing drugs that can target specific biological pathways.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on biological molecules, such as enzymes and proteins. This interaction can modulate the activity of these molecules, leading to various biological effects. The specific pathways involved depend on the target molecule and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
3-Ethoxy-4-fluorophenylboronic acid: This compound shares the ethoxy and fluorophenyl groups but lacks the dioxaborolane ring.
2-(3-Ethoxy-4-fluorophenyl)ethanol: Similar in structure but contains an ethanol group instead of the dioxaborolane ring.
(3-Ethoxy-4-fluorophenyl)methanol: Contains a methanol group and is used in similar applications
The uniqueness of this compound lies in its dioxaborolane ring, which imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H20BFO3 |
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Molecular Weight |
266.12 g/mol |
IUPAC Name |
2-(3-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO3/c1-6-17-12-9-10(7-8-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |
InChI Key |
QFTMSYYVXZMELJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OCC |
Origin of Product |
United States |
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